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molecular formula C5H4BrClN2 B1519152 4-Amino-5-bromo-2-chloropyridine CAS No. 857730-21-3

4-Amino-5-bromo-2-chloropyridine

Cat. No. B1519152
M. Wt: 207.45 g/mol
InChI Key: MGZWZNBANVSZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07960401B2

Procedure details

2-Chloro-4-amino-pyridine was brominated according to the method described in Synthesis 2001, 14, 2175-2179: a solution of 4-chloro-4-amino-pyridine (12.3 g) in acetonitrile (500 ml) was treated with N-bromosuccinimide (17.8 g) and the resulting solution was stirred at room temperature for 24 hours. The solution was then concentrated in vacuo and the residue subjected to silica gel chromatography (cyclohexane:ethyl acetate 8:2) to afford 3-bromo-2-chloro-4-aminopyridine (12.2 g, m.p. 146° C. (hexane/ether)) and 5-bromo-2-chloro-4-aminopyridine (2.9 g, m. p. 117-119° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chloro-4-amino-pyridine
Quantity
12.3 g
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][N:3]=1.ClC1(N)C=CN=CC1.[Br:17]N1C(=O)CCC1=O>C(#N)C>[Br:17][C:7]1[C:2]([Cl:1])=[N:3][CH:4]=[CH:5][C:6]=1[NH2:8].[Br:17][C:5]1[C:6]([NH2:8])=[CH:7][C:2]([Cl:1])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=C1)N
Step Two
Name
4-chloro-4-amino-pyridine
Quantity
12.3 g
Type
reactant
Smiles
ClC1(CC=NC=C1)N
Name
Quantity
17.8 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described in Synthesis 2001, 14, 2175-2179
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC=1C(=NC=CC1N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g
Name
Type
product
Smiles
BrC=1C(=CC(=NC1)Cl)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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